Fertirelin Fertirelin Fertirelin is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 38234-21-8
VCID: VC21539698
InChI: InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
SMILES: CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Molecular Formula: C55H76N16O12
Molecular Weight: 1153.3 g/mol

Fertirelin

CAS No.: 38234-21-8

Cat. No.: VC21539698

Molecular Formula: C55H76N16O12

Molecular Weight: 1153.3 g/mol

* For research use only. Not for human or veterinary use.

Fertirelin - 38234-21-8

CAS No. 38234-21-8
Molecular Formula C55H76N16O12
Molecular Weight 1153.3 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Standard InChI Key DGCPIBPDYFLAAX-YTAGXALCSA-N
Isomeric SMILES CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Canonical SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Chemical Structure and Composition

Molecular Characteristics

Fertirelin is an oligopeptide consisting of nine amino acids with a molecular formula of C55H76N16O12 and a molecular weight of 1153.3 g/mol . The compound is characterized as a single, non-glycosylated polypeptide chain . Its structure represents a modified version of the natural gonadotropin-releasing hormone, with specific alterations that enhance its biological activity and stability.

The amino acid sequence of Fertirelin can be represented as:

  • Sequence: XHWSYGLRP

  • IUPAC Condensed: H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt

  • IUPAC Full Name: L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-glycyl-L-leucyl-L-arginyl-L-proline ethylamide

Structural Comparison with Related Compounds

Fertirelin shares structural similarities with other GnRH peptide agonists but contains distinct modifications that affect its pharmacological properties. Table 1 presents a comparison of the amino acid sequence of Fertirelin with natural GnRH and other synthetic analogs.

Table 1: Amino Acid Sequences of GnRH and Selected Analogs

CompoundPosition 12345678910
GnRHpGluHisTrpSerTyrGlyLeuArgProGly–NH₂
FertirelinpGluHisTrpSerTyrGlyLeuArgProNHEt
TriptorelinpGluHisTrpSerTyrd-TrpLeuArgProGly–NH₂
LeuprorelinpGluHisTrpSerTyrd-LeuLeuArgProNHEt
BuserelinpGluHisTrpSerTyrSer-tBuLeuArgProNHEt

The key structural difference between Fertirelin and native GnRH is the replacement of the C-terminal glycine amide (Gly-NH₂) with an ethylamide group (NHEt), which contributes to its distinct pharmacological profile .

Pharmacological Properties

Mechanism of Action

Fertirelin functions as a GnRH receptor agonist, binding to GnRH receptors primarily in the anterior pituitary gland. This binding stimulates the release of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which play crucial roles in reproductive functions . The compound's effectiveness in this regard makes it valuable in various reproductive medicine applications.

Comparative Potency

Research has established the relative potency of Fertirelin compared to other GnRH analogs. Studies in Holstein heifers have demonstrated that fertirelin acetate is 2.5 to 10 times more potent than gonadorelin in stimulating LH and FSH release, though buserelin has been shown to be approximately 10 to 20 times more potent than fertirelin acetate . This positioning in the potency spectrum is important for dosage considerations in clinical applications.

Receptor-Binding Kinetics

Binding Parameters

Recent research has focused on determining the receptor-binding kinetics of GnRH peptide agonists, including Fertirelin. These studies have employed novel radioligand-binding competition association assays and homogeneous time-resolved fluorescent assays to characterize the binding properties of these compounds .

Comparative Kinetic Analysis

The receptor-binding kinetics of Fertirelin and other GnRH agonists show interesting variations. Studies have revealed that the binding kinetics of these peptide agonists are more divergent than their affinities, with residence times ranging from 5.6 minutes (goserelin) to 125 minutes (deslorelin) . These kinetic differences have implications for the duration of action and efficacy of these compounds in clinical applications.

The kinetic binding parameters provide valuable insights that complement traditional affinity measurements, offering a more comprehensive understanding of how these compounds interact with their target receptors.

Research Applications

Reproductive Hormone Studies

Analytical Methods

Radioligand-Binding Assays

Sophisticated analytical techniques have been developed to study the binding properties of GnRH agonists, including Fertirelin. A novel radioligand-binding competition association assay using [125I]-triptorelin has been employed to determine kinetic receptor-binding parameters . This method provides valuable insights into the binding dynamics of these compounds.

Time-Resolved Fluorescence Techniques

In addition to radioligand-binding studies, homogeneous time-resolved FRET (TR-FRET) Tag-lite™ methods have been developed as alternative assays for studying the binding kinetics of GnRH agonists . These techniques offer advantages in terms of safety and throughput compared to radioligand-based methods.

The TR-FRET measurements are carried out under specific conditions, with Tag-lite GnRH cells incubated with increasing probe concentrations. Binding signals are measured using a specialized plate reader by exciting the Tb donor and recording acceptor and donor emission fluorescence channels . These methods represent cutting-edge approaches to studying receptor-ligand interactions.

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